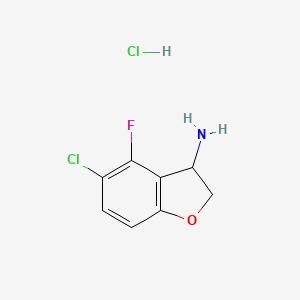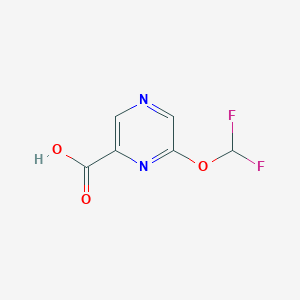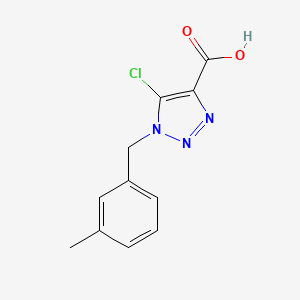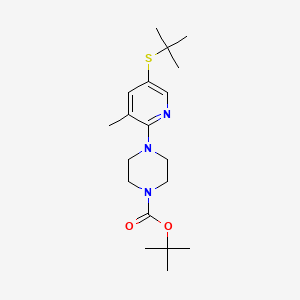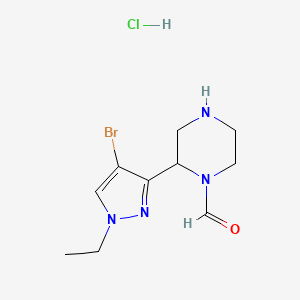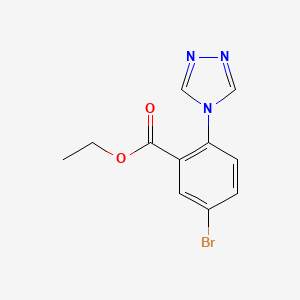
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound features a bromine atom at the 5th position of the benzene ring and a triazole ring attached to the 2nd position. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical and biological properties to the compound.
準備方法
合成経路および反応条件: 5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルの合成は、通常、以下の手順が含まれます。
エステル化: 硫酸または塩酸などの触媒の存在下で、5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸をエタノールとエステル化すると、エチルエステルが生成されます。
工業的製造方法: この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応は、高収率と純度を確保するために、温度、圧力、反応時間を精密に制御した大型反応器で行われます。
反応の種類:
置換反応: 5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルの臭素原子は、求核置換反応を受け、臭素がアミンやチオールなどの他の求核剤に置き換えられます。
酸化と還元: トリアゾール環は酸化還元反応に参加できますが、これらの反応は置換反応と比較してそれほど一般的ではありません。
一般的な試薬と条件:
求核置換: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中のアジ化ナトリウムや第一級アミンなどの試薬がよく使用されます。
酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を、制御された条件下で使用できます。
主な生成物:
置換生成物: 使用する求核剤に応じて、5-アミノ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルまたは5-チオ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルなどの生成物が生成されます。
4. 科学研究への応用
5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルは、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成の中間体として、およびコンビナトリアルケミストリーにおける構成ブロックとして使用されます。
生物学: この化合物のトリアゾール環は、さまざまな生物学的標的に結合する能力で知られており、酵素阻害剤や受容体モジュレーターの設計に役立ちます。
医学: トリアゾール部分の生物学的活性により、抗真菌剤、抗菌剤、抗癌剤としての可能性が研究されています。
工業: 独自の化学的特性を利用して、農薬や医薬品の開発に使用されています。
科学的研究の応用
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound’s triazole ring is known for its ability to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of the triazole moiety.
Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its unique chemical properties.
作用機序
5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルの作用機序は、主にトリアゾール環によるものです。トリアゾール部分は、強い水素結合を形成し、金属イオンと配位することができ、酵素や受容体と相互作用できます。この相互作用は、酵素活性を阻害したり、受容体機能を調節したりすることができ、さまざまな生物学的効果をもたらします。
類似化合物:
- 5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)ピリジン
- 2-(2-(2-((5-(1-(4-クロロフェノキシ)エチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド)チアゾール-4-イル)酢酸
比較: 5-ブロモ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸エチルは、臭素原子とエチルエステル基の両方が存在するため、独特です。これらの基は、その反応性と生物学的活性を影響を与える可能性があります。類似の化合物と比較して、異なる薬物動態特性と結合親和性を示す可能性があり、医薬品化学および創薬における特定の用途にとって貴重な化合物となります。
類似化合物との比較
- 5-bromo-2-(4H-1,2,4-triazol-4-yl)pyridine
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Comparison: Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to the presence of both the bromine atom and the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and drug development.
特性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
ethyl 5-bromo-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(12)3-4-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |
InChIキー |
JMSQDLMRHSVJQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
